2-Methyl-biphenyl-4-acetic acid
Description
Contextualization within Biphenylacetic Acid Chemistry
Biphenylacetic acid and its derivatives are a significant class of compounds in organic and medicinal chemistry. The parent compound, 4-biphenylacetic acid, is a known non-steroidal anti-inflammatory agent (NSAID) and is the active metabolite of the prodrug fenbufen. chemicalbook.comcaymanchem.com It functions by inhibiting the synthesis of prostaglandin (B15479496) E2. caymanchem.com The chemical properties of 4-biphenylacetic acid, such as its melting point of 159-160 °C and its solubility in solvents like DMSO, have been well-documented. chemicalbook.comsigmaaldrich.com
The synthesis of biphenylacetic acids can be achieved through various methods, including the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid with an organohalide in the presence of a palladium catalyst. chemicalbook.com For instance, 4-biphenylacetic acid can be synthesized by the reaction of 4-bromophenylacetic acid with phenylboronic acid. chemicalbook.com Another route involves the reduction of 4-nitrophenylacetic acid to 4-aminophenylacetic acid, followed by a reaction with benzene (B151609). chemicalbook.comchemicalbook.com
The introduction of a methyl group to the biphenylacetic acid structure, as seen in 2-Methyl-biphenyl-4-acetic acid, can influence its chemical and biological properties. This substitution can affect the molecule's conformation and its interactions with biological targets.
Significance of the Biphenyl (B1667301) Core in Advanced Organic Synthesis
The biphenyl moiety is a crucial structural motif in a wide array of organic compounds, including natural products, pharmaceuticals, and materials for applications like organic light-emitting diodes (OLEDs). bohrium.comrsc.org The two phenyl rings connected by a single bond provide a stable, yet conformationally flexible, scaffold. wikipedia.orgbiosynce.com This structure is fundamental to the biological activity of many drugs, influencing factors such as solubility, protein binding, and metabolism. biosynce.com
The synthesis of biphenyl systems has a long history, with methods evolving from early reactions like the Wurtz-Fittig and Ullmann reactions to modern palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Kumada, Hiyama, and Stille couplings. bohrium.com These advanced methods offer greater efficiency and selectivity in constructing the biphenyl core. bohrium.com
Once formed, the biphenyl scaffold can undergo various chemical transformations, including electrophilic aromatic substitution reactions like Friedel-Crafts alkylation and acylation, as well as halogenation and nitration. bohrium.combiosynce.com This versatility allows for the synthesis of a diverse range of functionalized biphenyl derivatives. researchgate.net Furthermore, the restricted rotation around the bond connecting the two phenyl rings in certain substituted biphenyls can lead to atropisomerism, a form of chirality that is valuable in asymmetric synthesis. bohrium.com
Overview of Research Trajectories for Arylacetic Acid Derivatives
Arylacetic acid derivatives, a class that includes this compound, are a major focus of research in medicinal chemistry. These compounds exhibit a broad spectrum of biological activities. For instance, many non-steroidal anti-inflammatory drugs (NSAIDs) are based on the arylacetic acid scaffold. nih.gov
Current research is exploring the potential of arylacetic acid derivatives for a variety of therapeutic applications. Studies have investigated their use as multi-target agents, for example, by designing compounds that can interact with multiple biological targets simultaneously. nih.gov This approach is being explored for complex conditions like Alzheimer's disease, where targeting multiple pathological pathways may be beneficial. nih.govmdpi.com
The synthesis of novel arylacetic acid derivatives is an active area of research. mdpi.comgoogle.com Scientists are developing new synthetic routes and modifying existing structures to enhance their therapeutic properties and explore new biological activities. mdpi.com For example, research has focused on creating derivatives with improved potency and selectivity for their intended targets. nih.govmdpi.com
Data Tables
Table 1: Physicochemical Properties of Biphenylacetic Acid Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| 4-Biphenylacetic acid | C₁₄H₁₂O₂ | 212.24 chemicalbook.com | 159-160 chemicalbook.comsigmaaldrich.com |
| α-Methyl-4-biphenylacetic acid | C₁₅H₁₄O₂ | 226.27 nih.gov | Not available |
| 2'-Methyl-biphenyl-4-acetic acid | C₁₅H₁₄O₂ | Not available | Not available |
| 2-Fluoro-alpha-methyl-4-biphenylacetic acid | C₁₅H₁₃FO₂ | Not available | 111.5-115.5 thermofisher.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-methyl-4-phenylphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O2/c1-11-9-12(10-15(16)17)7-8-14(11)13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLBIWICQXZQGEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(=O)O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methyl Biphenyl 4 Acetic Acid
Established Reaction Pathways
The synthesis of 2-Methyl-biphenyl-4-acetic acid can be achieved through several well-documented reaction pathways, including cross-coupling reactions, acylations, and multi-step sequences.
Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl (B1667301) Assembly
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, making it highly suitable for the synthesis of biphenyl compounds. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a base. libretexts.orgyoutube.com For the synthesis of this compound, a plausible Suzuki-Miyaura strategy would involve the coupling of a (4-(carboxymethyl)phenyl)boronic acid derivative with 2-bromotoluene (B146081) or, conversely, coupling 4-bromophenylacetic acid with o-tolylboronic acid. chemicalbook.com
The general mechanism proceeds through a catalytic cycle involving three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to yield the biphenyl product and regenerate the Pd(0) catalyst. libretexts.org The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of the necessary reagents. youtube.com The boronic acids used are also considered more environmentally benign compared to organotin compounds used in Stille couplings. youtube.com
A typical reaction setup would involve the organic halide and the boronic acid in a 1:1.1 ratio, with a palladium catalyst such as Pd₂(dba)₃ and a phosphine (B1218219) ligand like 2-(ditert-butylphosphino)biphenyl (JohnPhos), in the presence of a base like cesium carbonate. youtube.com The reaction is often carried out in a solvent mixture such as THF and water. youtube.com
Table 1: Example of Suzuki-Miyaura Reaction Components
| Component | Role | Example Reagent |
|---|---|---|
| Aryl Halide | Electrophile | 4-Bromophenylacetic acid |
| Organoboron Reagent | Nucleophile | o-tolylboronic acid |
| Catalyst | Facilitates C-C bond formation | Tetrakis(triphenylphosphine)palladium(0) |
| Base | Activates boronic acid | Potassium carbonate, Cesium carbonate |
Friedel-Crafts Acylation Approaches
Friedel-Crafts acylation is a classic method for introducing an acyl group onto an aromatic ring, which can serve as a key step in the synthesis of this compound. organic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution reaction typically employs an acyl chloride or anhydride (B1165640) as the acylating agent and a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comnih.gov
In the context of synthesizing the target molecule, a likely pathway would involve the Friedel-Crafts acylation of 2-methylbiphenyl (B165360). The reaction would introduce an acetyl group, for instance, at the 4'-position of the biphenyl ring, yielding 1-(2'-methyl-[1,1'-biphenyl]-4-yl)ethan-1-one. This ketone intermediate can then be converted to the final acetic acid derivative through subsequent reactions, such as the Willgerodt-Kindler reaction or haloform reaction followed by esterification and hydrolysis.
The mechanism of Friedel-Crafts acylation involves the formation of a highly electrophilic acylium ion from the reaction of the acyl chloride or anhydride with the Lewis acid catalyst. sigmaaldrich.comyoutube.com This acylium ion is then attacked by the aromatic ring (2-methylbiphenyl) to form a resonance-stabilized carbocation (a sigma complex). youtube.com Deprotonation of this intermediate restores aromaticity and yields the aryl ketone. youtube.com A significant advantage of this method is that the resulting ketone is deactivated towards further substitution, thus preventing polyacylation. organic-chemistry.org
Palladium-Catalyzed Synthetic Routes for Biphenyl Derivatives
Beyond the Suzuki-Miyaura coupling, other palladium-catalyzed reactions are instrumental in synthesizing biphenyl derivatives. These methods offer diverse approaches to constructing the core biphenyl structure. For instance, a Negishi coupling could be employed, which involves the reaction of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. A potential route to a precursor of the target molecule, 2-methyl-4'-nitrobiphenyl (B1594515), involves the palladium-catalyzed coupling of o-tolylzinc chloride with 1-bromo-4-nitrobenzene. orgsyn.org
Furthermore, palladium(II)-catalyzed reactions have been developed for the functionalization of biphenyls. An example is the sequential hydroxylation and carboxylation of biphenyl using formic acid as a source of the carboxyl group, although this specific method yields 4'-hydroxy-4-biphenylcarboxylic acid. nih.gov The versatility of palladium catalysis is also demonstrated in the synthesis of hindered biphenyls through sequential reactions combining non-transition metal-catalyzed steps with palladium-catalyzed cross-couplings. nih.gov
Table 2: Comparison of Palladium-Catalyzed Biphenyl Syntheses
| Reaction Name | Coupling Partners | Key Features |
|---|---|---|
| Suzuki-Miyaura | Organoboron compound + Organic halide | Mild conditions, high functional group tolerance |
| Negishi | Organozinc compound + Organic halide | High reactivity, useful for complex syntheses |
| Stille | Organotin compound + Organic halide | Broad scope, but tin reagents are toxic |
Multi-step Chemical Synthesis from Precursors
The synthesis of this compound is often practically achieved through a multi-step sequence starting from readily available precursors. A common strategy involves first constructing a substituted biphenyl and then elaborating the acetic acid side chain.
One such pathway could begin with the synthesis of 2-methyl-4'-nitrobiphenyl via a palladium-catalyzed cross-coupling reaction as described previously. orgsyn.org The nitro group of 2-methyl-4'-nitrobiphenyl can then be reduced to an amino group, for example, using a reducing agent like tin(II) chloride or catalytic hydrogenation. The resulting 4'-amino-2-methylbiphenyl can undergo a Sandmeyer reaction. This involves diazotization of the amino group with sodium nitrite (B80452) and a mineral acid to form a diazonium salt, which is then treated with a cyanide salt (e.g., copper(I) cyanide) to introduce a nitrile group, yielding 4'-cyano-2-methylbiphenyl. Finally, hydrolysis of the nitrile group under acidic or basic conditions affords the desired this compound.
Another multi-step approach involves the synthesis of 4-biphenylacetic acid by reacting 4-aminophenylacetic acid with benzene (B151609) in the presence of sodium nitrite and an acid. chemicalbook.com A similar principle could be adapted by using toluene (B28343) instead of benzene to introduce the methyl group.
Novel and Evolving Synthetic Protocols
While established methods are reliable, research continues to explore more efficient and selective synthetic routes.
Stereoselective Synthesis and Chiral Induction (if applicable to this compound)
The concept of stereoselective synthesis and chiral induction is not directly applicable to the synthesis of this compound itself, as the molecule is achiral and does not possess any stereocenters.
However, the principles of stereoselective synthesis are highly relevant in the broader context of biphenyl chemistry. For instance, many biphenyl derivatives possess axial chirality due to restricted rotation around the single bond connecting the two aryl rings, a phenomenon known as atropisomerism. The synthesis of such chiral biphenyls often requires specialized stereoselective methods to control the spatial arrangement of the substituents. nih.gov
Furthermore, chiral derivatives of phenylacetic acid, such as α-alkyl-α-hydroxyphenylacetic acid, are important intermediates in medicinal chemistry, and their synthesis necessitates stereoselective approaches. researchgate.net These methods often employ chiral auxiliaries or catalysts to induce the desired stereochemistry. While not required for this compound, the development of these advanced synthetic techniques highlights the sophistication of modern organic synthesis in creating complex molecular architectures.
Green Chemistry Approaches in this compound Production
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of biphenyl compounds to minimize environmental impact. A primary focus has been on the development of catalytic systems that operate in environmentally benign solvents, such as water, and can be easily recovered and reused.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone for creating the biphenyl scaffold. Green approaches to this reaction for synthesizing biphenyl carboxylic acids often employ water-soluble catalysts. For instance, a water-soluble fullerene-supported palladium chloride (C₆₀-TEGs/PdCl₂) nanocatalyst has been shown to be highly effective for the coupling of various bromobenzoic acids with aryl boronic acids in pure water at room temperature. researchgate.net This method achieves high yields using very low catalyst loading (0.05 mol%), and the catalyst can be recycled multiple times without a significant drop in activity. researchgate.net Another approach involves a biphasic system, which facilitates the separation and recycling of a water-soluble palladium catalyst, a strategy commercialized by Hoechst for the synthesis of a related biphenyl intermediate. scirp.org These methods reduce the reliance on volatile organic solvents, a key goal of green chemistry. scirp.orgdigitallibrary.co.in
Table 1: Comparison of Green Catalytic Systems for Biphenyl Carboxylic Acid Synthesis
| Catalytic System | Solvent | Key Advantages | Typical Yield | Source |
|---|---|---|---|---|
| Water-soluble fullerene-supported PdCl₂ | Water | Room temperature reaction, low catalyst loading, recyclable catalyst. | >90% | researchgate.net |
| Water-soluble phosphine-palladium complex (TPPTS/Pd) | Water-Organic Biphasic | Allows for catalyst recycling in the aqueous phase; suitable for large-scale production. | >90% | scirp.org |
Flow Chemistry Applications in Scale-Up Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages for the scale-up synthesis of pharmaceutical intermediates like this compound. ontosight.ai By conducting reactions in a continuously flowing stream through a reactor, this technology allows for enhanced control over reaction parameters, improved safety, and higher throughput compared to traditional batch processing. umontreal.ca
For a multi-step synthesis, multiple flow reactors can be arranged in a linear sequence, allowing for a "telescoped" process where the output from one reactor is fed directly into the next. umontreal.ca This approach avoids the isolation and purification of intermediates, saving time and resources. Reagents can be introduced at precise points in the flow system as needed. umontreal.ca For instance, the synthesis could involve a packed-bed reactor for a heterogeneous catalytic step (like the Suzuki coupling) followed by a heated coil reactor for a subsequent transformation. nih.gov The implementation of in-line purification, using scavenger resins or liquid-liquid extraction modules, can deliver a clean product stream, streamlining the entire manufacturing process. thieme-connect.de
Table 2: Key Parameters in Flow Synthesis Design
| Parameter | Significance in Flow Chemistry | Example Application | Source |
|---|---|---|---|
| Flow Rate | Controls residence time in the reactor, directly impacting reaction completion. | Adjusting flow to ensure a 60-minute residence time for a coupling reaction at 130°C. | thieme-connect.de |
| Temperature | Precise temperature control is possible, leading to better selectivity and yield. Micro-structured reactors offer superior heat exchange. | Maintaining a reactor at 80°C to facilitate a substitution reaction while minimizing side products. | thieme-connect.de |
| Back Pressure | Allows for heating solvents above their atmospheric boiling points, accelerating reaction rates. | Using a back-pressure regulator to perform a reaction in DMF at an elevated temperature. | umontreal.ca |
| In-line Scavenging | Removes excess reagents or by-products continuously, simplifying downstream processing. | Passing a reaction stream through a cartridge of polymer-supported isocyanate to remove an excess nucleophile. | thieme-connect.de |
Synthesis of Key Intermediates and Precursors
The construction of this compound relies on the efficient synthesis of functionalized precursors that can be coupled to form the final structure.
Strategies for Functionalizing Biphenyl Scaffolds
The creation of the substituted biphenyl core is the most critical step. Transition-metal-catalyzed cross-coupling reactions are the predominant methods for this transformation.
Suzuki-Miyaura Coupling: This is one of the most versatile methods for forming the aryl-aryl bond. The synthesis of this compound can be envisioned through the coupling of (4-(carboxymethyl)phenyl)boronic acid with 2-bromotoluene or, more commonly, the coupling of a 4-halophenylacetic acid derivative with 2-methylphenylboronic acid. scirp.orgchemicalbook.com The choice of catalyst (typically palladium-based), ligand, and base is crucial for achieving high yields. mdpi.com For industrial applications, using less expensive aryl chlorides instead of bromides is economically advantageous, a feat that has been achieved in the synthesis of related biphenyls like 2-cyano-4'-methylbiphenyl. asianpubs.org
Other Coupling Strategies: While less common for this specific substitution pattern, other methods for biphenyl synthesis exist. The reaction of aryl Grignard reagents with benzyne, followed by the addition of a chlorodialkylphosphine, provides a one-pot procedure for certain functionalized biphenyls. nih.gov
Table 3: Example Conditions for Suzuki-Miyaura Coupling for Biphenyl Synthesis
| Aryl Halide | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Yield | Source |
|---|---|---|---|---|---|---|
| Ethyl 4-bromobenzoate | 3-Methylphenylboronic acid | [RuCl₂(p-cymene)]₂ / P(p-Tol)₃ | Na₂CO₃ | o-Xylene | 87% | mdpi.com |
| 4-Bromophenylacetic acid | Phenylboronic acid | Palladium Acetate (B1210297) | K₂CO₃ | Toluene/Water | 100% | chemicalbook.com |
| o-Chlorobenzonitrile | p-Tolylmagnesium chloride* | Ni(PPh₃)₂Cl₂ | - | Toluene/THF | 81.8% | asianpubs.org |
*Note: This is a Negishi-style coupling, not a Suzuki-Miyaura, but illustrates the use of organometallic reagents for biphenyl synthesis.
Introduction of the Acetic Acid Moiety
The acetic acid group (-CH₂COOH) can be introduced either before or after the formation of the biphenyl skeleton. mdpi.comsci-hub.se
Post-functionalization Strategy: Alternatively, a functional group on a pre-formed 2-methylbiphenyl scaffold can be converted to the acetic acid moiety. For example, a 4'-bromomethyl-2-methylbiphenyl intermediate could be synthesized and then converted to the corresponding nitrile via reaction with sodium cyanide, followed by hydrolysis to yield the carboxylic acid. Another route involves the Friedel-Crafts acylation of 2-methylbiphenyl with an acetylating agent, followed by a rearrangement reaction like the Willgerodt–Kindler reaction to form a thioamide, which can then be hydrolyzed to the acetic acid. A more direct method involves the reaction of a mesitylene (B46885) (1,3,5-trimethylbenzene) with methylsulfonyloxyacetic acid methyl ester in the presence of aluminum chloride, followed by hydrolysis, demonstrating a pathway to aryl acetic acids. google.com
Process Optimization and Scale-Up Considerations
Transitioning a synthetic route from the laboratory to industrial scale requires rigorous optimization of reaction conditions to ensure efficiency, safety, cost-effectiveness, and product quality. mdpi.com
For the synthesis of this compound, key parameters for optimization would include:
Catalyst Loading: Minimizing the amount of expensive transition metal catalyst (e.g., palladium) without compromising reaction time or yield is a primary economic driver. scirp.org
Reactant Stoichiometry: Fine-tuning the ratio of the coupling partners is critical. For instance, in some acylation reactions, a significant excess of the acylating agent like acetic anhydride may be required to drive the reaction to completion, especially if water is present. nih.gov
Solvent and Base Selection: The choice of solvent and base can dramatically influence reaction rates and selectivity. For example, a mixed solvent system of toluene and THF was found to greatly improve the yield of a cross-coupling reaction compared to using either solvent alone. asianpubs.org
Temperature and Reaction Time: Optimizing the temperature profile and reaction time is essential to maximize product formation while minimizing the generation of impurities from side reactions or product degradation. acs.orgacs.org
Automated systems using Bayesian optimization algorithms can efficiently explore the multi-dimensional parameter space of a reaction to rapidly identify optimal conditions for yield and purity, as demonstrated in the flow synthesis of paracetamol. nih.gov
Table 4: Key Optimization Parameters for Scale-Up
| Parameter | Objective | Considerations | Source |
|---|---|---|---|
| Catalyst Concentration | Minimize cost and residual metal in the product. | Balance between reaction rate/yield and cost. Catalyst turnover number is a key metric. | scirp.org |
| Solvent Choice | Maximize solubility, improve reaction rate, and facilitate product isolation/purification. | Consider safety (flash point), environmental impact (green solvents), and recycling potential. | asianpubs.org |
| Temperature | Maximize reaction rate and selectivity. | Avoid temperatures that lead to decomposition of reactants, products, or catalysts. Flow chemistry allows for safer operation at high temperatures. | acs.orgacs.org |
| Reagent Equivalents | Ensure complete conversion of the limiting reagent. | Excess reagents may be needed to overcome side reactions but can complicate purification. | nih.gov |
Chemical Reactivity and Derivatization of 2 Methyl Biphenyl 4 Acetic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a versatile functional group that readily undergoes esterification, amidation, and reduction.
Esterification Reactions and Ester Derivatives
The conversion of carboxylic acids to esters, known as Fischer esterification, is an equilibrium-controlled reaction typically carried out by heating the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. masterorganicchemistry.com To favor the formation of the ester, a large excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com For 2-Methyl-biphenyl-4-acetic acid, this reaction provides a straightforward route to various ester derivatives. For instance, reaction with methanol (B129727) under acidic conditions yields the corresponding methyl ester. sciencemadness.org
Table 1: Examples of Esterification Reactions
| Reactant | Reagent | Product |
|---|---|---|
| This compound | Methanol, H₂SO₄ | Methyl 2-(2-methyl-[1,1'-biphenyl]-4-yl)acetate |
Amidation and Peptide Coupling Reactions
The carboxylic acid can be converted to an amide by reaction with an amine. This transformation typically requires the activation of the carboxylic acid, for example, by converting it into a more reactive acyl chloride or by using peptide coupling reagents. These reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate the formation of the amide bond under mild conditions. This methodology is crucial in the synthesis of more complex molecules, including those with biological relevance.
Table 2: Common Peptide Coupling Reagents for Amidation
| Reagent | Full Name |
|---|---|
| DCC | Dicyclohexylcarbodiimide |
| EDC | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide |
Reductions to Alcohol Derivatives
The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2-(2-methyl-[1,1'-biphenyl]-4-yl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective for this transformation. Alternatively, borane (B79455) (BH₃) complexes, such as BH₃-THF, can also be used, often offering greater chemoselectivity. A two-step procedure involving esterification followed by reduction of the ester with a milder reducing agent like sodium borohydride (B1222165) is also a viable and common strategy. sciencemadness.orgorgsyn.orgnih.gov This indirect method can be advantageous when other functional groups sensitive to strong reducing agents are present in the molecule. nih.gov
Transformations of the Biphenyl (B1667301) Core
The biphenyl scaffold of the molecule is susceptible to electrophilic aromatic substitution, and under certain conditions, its derivatives can undergo nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (SEAr) is a fundamental reaction of aromatic compounds. wikipedia.orgmasterorganicchemistry.com The biphenyl system in this compound contains two aromatic rings that can be targeted by electrophiles. The directing effects of the substituents on the rings—the methyl group and the acetic acid side chain—will influence the position of substitution. The methyl group is an activating, ortho-, para-director, while the acetic acid group is a deactivating, meta-director. However, the phenyl group itself is an ortho-, para-director. youtube.com
Typical electrophilic substitution reactions include:
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., Br, Cl) using a Lewis acid catalyst. libretexts.org
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively. wikipedia.org
The outcome of these reactions on this compound will depend on the specific reaction conditions and the interplay of the electronic and steric effects of the substituents. The substitution is generally expected to occur on the ring that is more activated. youtube.com
Nucleophilic Aromatic Substitution on Activated Biphenyls
Nucleophilic aromatic substitution (SNAr) is less common for simple aromatic hydrocarbons because they are electron-rich. chemistrysteps.com This reaction typically requires the presence of strong electron-withdrawing groups (such as a nitro group) on the aromatic ring, positioned ortho or para to a good leaving group (like a halide). masterorganicchemistry.comwikipedia.orglibretexts.org Therefore, for this compound to undergo SNAr, it would first need to be functionalized with appropriate activating and leaving groups. For example, if a nitro group were introduced onto the biphenyl core and a halide were present at an ortho or para position, the halide could then be displaced by a nucleophile. wikipedia.orglibretexts.org The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org
Regioselective Functionalization of the Biphenyl System
The biphenyl system of this compound offers several positions for functionalization through electrophilic aromatic substitution and modern cross-coupling reactions. The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the 2-methyl group and the 4-acetic acid group.
The methyl group at the 2-position is an ortho-, para-directing group due to its electron-donating inductive and hyperconjugation effects. This suggests that electrophilic attack would be favored at positions 3, 5, and 4' of the biphenyl system. However, the steric hindrance imposed by the methyl group can influence the accessibility of these positions. For instance, in the electrophilic nitration of 2-methylbiphenyl (B165360), the reaction shows a preference for the methylated phenyl ring. spu.edu This indicates that the steric influence of the methyl group can play a significant role in directing incoming electrophiles. spu.edu
The acetic acid group at the 4-position, or more specifically the carboxymethyl group, is generally considered a deactivating, meta-directing group on the benzene (B151609) ring to which it is attached. However, the carboxylate group can also act as a directing group in modern C-H functionalization reactions, often catalyzed by transition metals like palladium. mdpi.com These reactions can proceed via chelation assistance, where the catalyst coordinates to the carboxylate, directing functionalization to the ortho positions (3 and 5). mdpi.comnih.gov The interplay between the electronic and steric effects of both the methyl and acetic acid groups, along with the specific reaction conditions and catalysts employed, determines the ultimate regiochemical outcome of functionalization on the biphenyl core.
Reactions at the 2-Methyl and Alpha-Carbon Positions
The 2-methyl group on the biphenyl ring is susceptible to oxidation under various conditions. Benzylic oxidation can convert the methyl group into a formyl or a carboxyl group, depending on the oxidant and reaction conditions. For example, strong oxidizing agents can lead to the formation of biphenyl-2,4'-dicarboxylic acid derivatives.
Furthermore, oxidative cyclization reactions are also possible. Studies on structurally related N-methylbiphenyl-2-carboxamides have shown that oxidation with potassium persulfate can lead to the formation of phenanthridone and γ-lactam derivatives, indicating an intramolecular reaction involving the methyl group. rsc.org The reaction mechanism for the oxidation of benzylic positions, such as in benzyl (B1604629) alcohol, has been studied using density functional theory, highlighting the role of metal catalysts in activating molecular oxygen and facilitating hydrogen abstraction from the benzylic carbon. mdpi.com These findings suggest that the 2-methyl group of this compound is a reactive site for various oxidative transformations.
The acetic acid side chain provides a versatile handle for a variety of chemical modifications. Standard carboxylic acid chemistry can be readily applied to synthesize a range of derivatives.
Esterification: The carboxylic acid can be converted to its corresponding esters (e.g., methyl, ethyl) by reaction with an alcohol under acidic catalysis or by using esterification reagents.
Amidation: Reaction with amines in the presence of a coupling agent can yield a diverse library of amides. The synthesis of 2-[(3,4,5-triphenyl)phenyl]acetamide from the corresponding acid demonstrates this transformation on a related phenylacetic acid structure. mdpi.comresearchgate.net
Salt Formation: Treatment with an appropriate base, such as potassium hydroxide, can lead to the formation of the corresponding carboxylate salt. mdpi.comresearchgate.net
Alpha-Carbon Functionalization: The alpha-carbon of the acetic acid moiety can also be a site for functionalization, although this is generally more challenging. Enzymatic approaches have shown promise in the modification of related 2-arylpropionic acids, suggesting that biocatalysis could be a route to stereoselective modifications at this position. nih.govfrontiersin.org
| Reaction Type | Reagents/Conditions | Product Functional Group | Reference |
|---|---|---|---|
| Esterification | Alcohol (e.g., Methanol), Acid Catalyst | Ester (-COOR) | google.com |
| Amidation | Amine (R-NH2), Coupling Agent (e.g., DCC, EDC) | Amide (-CONHR) | mdpi.comresearchgate.net |
| Salt Formation | Base (e.g., KOH, NaOH) | Carboxylate Salt (-COO- M+) | mdpi.comresearchgate.net |
| Enzymatic Resolution | Esterase | Chiral Acid/Ester | nih.govfrontiersin.org |
Formation of Co-crystals and Inclusion Complexes
The solid-state properties of this compound can be modified through the formation of co-crystals and inclusion complexes. These multicomponent crystalline forms can alter the physicochemical properties of the parent molecule.
Co-crystals: The carboxylic acid group is an excellent hydrogen bond donor and can participate in robust hydrogen bonding interactions with suitable co-formers, which are typically non-ionically bonded in the crystal lattice. nih.govresearchgate.net The formation of a co-crystal involves combining the active pharmaceutical ingredient with a co-former, often through methods like liquid-assisted grinding or solvent evaporation. nih.gov The selection of an appropriate co-former is crucial for successful co-crystal formation.
Inclusion Complexes: this compound, similar to its close analog 4-biphenylacetic acid, is a candidate for forming inclusion complexes with host molecules like cyclodextrins. sigmaaldrich.com Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The hydrophobic biphenyl portion of the molecule can be encapsulated within the cyclodextrin (B1172386) cavity, while the hydrophilic acetic acid group can remain exposed to the solvent. The formation of such complexes can be confirmed by techniques like Differential Scanning Calorimetry (DSC), which would show the disappearance of the melting peak of the guest molecule upon inclusion. mdpi.com Studies on 4-biphenylacetic acid have shown that it forms a solid inclusion complex with β-cyclodextrin. sigmaaldrich.com These complexes are typically formed in a 1:1 molar ratio and can be prepared by methods such as the shaking bottle method followed by drying. mdpi.com
| Complex Type | Host/Co-former | Key Interaction | Expected Stoichiometry | Reference |
|---|---|---|---|---|
| Inclusion Complex | β-Cyclodextrin | Host-Guest (Hydrophobic) | 1:1 | sigmaaldrich.commdpi.com |
| Co-crystal | Pharmaceutically acceptable co-former with H-bond acceptor | Hydrogen Bonding | Variable (e.g., 1:1) | nih.govresearchgate.net |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR and ¹³C NMR Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the structure of 2-Methyl-biphenyl-4-acetic acid. The chemical shifts (δ) in the ¹H NMR spectrum reveal the electronic environment of the protons, while the integration values correspond to the number of protons for each signal. In the ¹³C NMR spectrum, the chemical shifts indicate the type of carbon atom present.
For a related compound, 2'-methyl-biphenyl-4-carbonitrile, the ¹H NMR spectrum shows a singlet for the methyl group at approximately 2.39 ppm. rsc.org The aromatic protons appear in the range of 7.12 to 8.19 ppm. rsc.org The ¹³C NMR spectrum for this nitrile analogue displays signals for the methyl carbon around 20.7 ppm, with the aromatic and nitrile carbons resonating between 122.7 and 158.7 ppm. rsc.org
In the case of 4-Biphenylacetic acid, a structurally similar compound lacking the 2-methyl group, the ¹H NMR spectrum in DMSO-d6 shows a signal for the carboxylic acid proton at 12.4 ppm and the methylene (B1212753) protons at 3.632 ppm. chemicalbook.com The aromatic protons resonate between 7.35 and 7.653 ppm. chemicalbook.com The ¹³C NMR data for 4-Biphenylacetic acid further supports its structure. chemicalbook.com
Table 1: Predicted ¹H NMR Data for this compound
| Functional Group | Predicted Chemical Shift (ppm) |
| -COOH | ~12.0 |
| Aromatic-H | 7.0 - 7.8 |
| -CH₂- | ~3.6 |
| -CH₃ | ~2.3 |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Type | Predicted Chemical Shift (ppm) |
| -COOH | ~172 |
| Aromatic-C | 125 - 145 |
| -CH₂- | ~40 |
| -CH₃ | ~20 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule.
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings, revealing which protons are adjacent to each other. For this compound, COSY would show correlations between the coupled aromatic protons on both phenyl rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). For this compound, HMQC/HSQC would link the methyl protons to the methyl carbon, the methylene protons to the methylene carbon, and the aromatic protons to their respective aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons that are two or three bonds away. HMBC is particularly useful for identifying quaternary carbons and piecing together different fragments of the molecule. For this compound, HMBC would show correlations from the methyl protons to the adjacent aromatic carbons, and from the methylene protons to the carboxylic acid carbon and the aromatic carbon at position 4.
Solid-State NMR for Polymorph Analysis (if applicable)
Solid-state NMR (ssNMR) can be employed to study the structure and dynamics of this compound in the solid state. This technique is particularly valuable for identifying and characterizing different polymorphic forms, which are different crystalline structures of the same compound. Polymorphs can exhibit different physical properties, and ssNMR can distinguish between them by detecting subtle differences in the chemical shifts and line shapes of the carbon and proton signals.
Vibrational Spectroscopy
Vibrational spectroscopy, including FT-IR and Raman spectroscopy, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups. The carboxylic acid group will exhibit a broad O-H stretching band in the region of 2500-3300 cm⁻¹ and a strong C=O stretching band around 1700 cm⁻¹. The aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the aromatic C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region. The C-H bending vibrations of the methyl and methylene groups will also be present in the fingerprint region. For comparison, the FT-IR spectrum of (2-methylphenoxy)acetic acid shows a strong carbonyl stretch. researchgate.net The Aldrich FT-IR library is a comprehensive resource for such spectral data. thermofisher.com
Table 3: Predicted FT-IR Data for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Broad, Strong |
| C-H stretch (Aromatic) | >3000 | Medium |
| C-H stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O stretch (Carboxylic acid) | ~1700 | Strong |
| C=C stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
Raman Spectroscopy
Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum of this compound would also show characteristic bands for the aromatic rings and the carboxylic acid group. Aromatic ring vibrations often give rise to strong Raman signals. For instance, in acetic acid, a characteristic peak is observed at 895 cm⁻¹ corresponding to the C-C symmetric stretching. researchgate.net The C=O stretching vibration in the Raman spectrum is typically weaker than in the FT-IR spectrum. The study of related compounds like 2-(4-Cyanophenylamino) acetic acid by FT-Raman spectroscopy provides insight into the expected vibrational modes. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to confirm its elemental formula. For this compound, with the chemical formula C₁₅H₁₄O₂, the theoretical monoisotopic mass is calculated to be 226.09938 Da. nih.gov An experimental HRMS analysis would be expected to yield a mass value that is extremely close to this theoretical prediction, typically within a few parts per million (ppm), thus confirming the compound's elemental composition.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₄O₂ |
| Theoretical Monoisotopic Mass | 226.09938 Da |
This interactive table provides the fundamental mass values for the specified compound.
In electron ionization mass spectrometry (EI-MS), the molecule is fragmented into smaller, charged ions. The resulting pattern is a unique fingerprint that helps in structural elucidation. For aromatic carboxylic acids like this compound, fragmentation typically follows predictable pathways.
The molecular ion peak (M⁺˙) would be observed at m/z 226. Due to the stability of the aromatic system, this peak is expected to be relatively intense. libretexts.org Key fragmentation pathways would likely include:
Loss of the carboxyl group: A prominent fragmentation involves the cleavage of the bond next to the carbonyl group, leading to the loss of the COOH radical (a mass of 45 Da), resulting in a fragment ion at m/z 181. libretexts.org This corresponds to the [C₁₄H₁₃]⁺ ion.
Loss of water: Although less common for aromatic acids, a loss of a water molecule (H₂O, 18 Da) from the molecular ion can sometimes be observed, especially in chemical ionization methods, leading to an [M-H₂O]⁺˙ peak.
Formation of a tropylium-like ion: Cleavage of the bond between the acetic acid moiety and the biphenyl (B1667301) ring can lead to the formation of a stable biphenylmethyl cation.
Biphenyl core fragmentation: The biphenyl structure itself is quite stable, but at higher energies, it can fragment further, losing units such as acetylene (B1199291) (C₂H₂). nih.gov
A proposed fragmentation scheme based on these principles is shown below.
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Identity |
|---|---|---|
| 226 | [C₁₅H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |
| 181 | [M - COOH]⁺ | Loss of carboxylic acid group |
| 166 | [M - COOH - CH₃]⁺ | Loss of carboxylic acid and methyl group |
This interactive table details the expected major fragments in the mass spectrum.
Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions and conjugated systems. The biphenyl chromophore is the primary determinant of the UV-Vis spectrum for this compound.
Biphenyl itself exhibits a strong absorption band (the K-band) around 247-250 nm, which is attributed to π → π* transitions within the conjugated system of the two phenyl rings. researchgate.net The presence of substituents on the biphenyl rings modifies the absorption characteristics. The methyl group (an auxochrome) and the acetic acid group will likely cause a bathochromic shift (a shift to longer wavelengths) and potentially a hyperchromic effect (an increase in absorption intensity). The exact position of the absorption maximum (λmax) would be sensitive to the solvent used due to solvatochromic effects. Therefore, the UV-Vis spectrum for this compound is predicted to show a strong absorption peak slightly above 250 nm. researchgate.net
X-ray Diffraction Studies
X-ray diffraction techniques are the definitive methods for determining the three-dimensional atomic arrangement of a crystalline solid.
For carboxylic acids, a common and highly stable structural motif is the formation of hydrogen-bonded dimers. It is highly probable that this compound would also crystallize as centrosymmetric dimers, with the carboxylic acid groups of two molecules forming a pair of strong O-H···O hydrogen bonds.
Another critical structural parameter in biphenyl derivatives is the dihedral angle between the two phenyl rings. In the solid state, this angle is a result of the balance between conjugative effects (favoring planarity) and steric hindrance (favoring a twisted conformation). The presence of the methyl group at the 2-position would likely introduce significant steric strain, forcing the phenyl rings into a more twisted arrangement compared to unsubstituted biphenylacetic acid.
Powder X-ray diffraction (PXRD) is a vital technique for characterizing the crystalline nature of a bulk sample. It is particularly useful for identifying different polymorphic forms (crystalline structures) of a compound and for confirming the phase purity of a synthesized material. acs.orgacs.org Each crystalline form of a compound produces a unique PXRD pattern, which serves as a fingerprint.
The PXRD pattern is a plot of X-ray intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions of the crystal lattice, while the peak intensities are related to the arrangement of atoms within the unit cell. researchgate.net Although no reference PXRD pattern for this compound is currently published, this technique would be essential for any solid-state characterization, allowing for quality control and the study of its solid-state properties.
Compound Index
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₁₅H₁₄O₂ |
| Biphenyl | C₁₂H₁₀ |
| Biphenyl-3-carboxylic acid | C₁₃H₁₀O₂ |
| Acetylene | C₂H₂ |
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a principal method for investigating the electronic structure of molecules. By approximating the many-electron Schrödinger equation, DFT allows for the accurate and computationally efficient calculation of various molecular properties. For a molecule like 2-Methyl-biphenyl-4-acetic acid, DFT can elucidate its preferred three-dimensional structure, vibrational characteristics, and electronic behavior. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. tandfonline.com
The geometry of this compound is defined by its bond lengths, bond angles, and, most notably, the dihedral angle between its two phenyl rings. The presence of a methyl group at the ortho-position (C2) of one ring introduces significant steric hindrance, which strongly influences the molecule's conformation.
In an un-substituted biphenyl (B1667301) molecule, the lowest energy conformation is non-planar, with a dihedral angle of approximately 45°, balancing the stabilizing π-conjugation (favoring planarity) and the repulsive steric interactions between the ortho-hydrogens (favoring a twisted structure). The introduction of a methyl group at the C2 position, as in 2-methylbiphenyl (B165360), increases the steric repulsion with the hydrogen on the adjacent ring. This forces the rings to twist further apart, resulting in a larger dihedral angle compared to biphenyl. This non-planar geometry is a critical feature of this compound.
Table 1: Illustrative Optimized Geometric Parameters for Biphenyl Derivatives (Note: Data for biphenyl and 2-methylbiphenyl are illustrative of general trends.)
| Parameter | Biphenyl (Typical) | 2-Methylbiphenyl (Expected) |
|---|---|---|
| Inter-ring C-C Bond Length (Å) | ~1.49 | ~1.50 |
| Dihedral Angle (C-C-C-C) (°) | ~45 | > 50 |
The acetic acid group at the C4 position is more flexible and can adopt various orientations through rotation around its single bonds. Its final position would be determined by a combination of electronic effects and potential intramolecular interactions. A full conformational analysis would involve mapping the potential energy surface by systematically rotating the key dihedral angles to identify all low-energy conformers. nih.gov
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations are invaluable for assigning specific vibrational modes to experimental spectral features. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to improve agreement. beilstein-journals.org
For this compound, key vibrational modes include:
O-H Stretch: A broad band characteristic of the carboxylic acid hydroxyl group.
C=O Stretch: A strong, sharp peak from the carbonyl group of the acetic acid moiety, typically appearing around 1700-1750 cm⁻¹.
C-H Stretches: Aromatic and aliphatic C-H stretching vibrations.
Biphenyl Ring Vibrations: A series of complex skeletal vibrations characteristic of the substituted biphenyl core.
A comparative analysis with a structurally similar compound, Biphenyl-4-carboxylic acid (BCA), provides insight into the expected vibrational spectrum. tandfonline.com
Table 2: Selected Calculated Vibrational Frequencies for Biphenyl-4-carboxylic acid (BCA) as a Reference (Data from a DFT B3LYP/6-311++G(d,p) study on BCA) tandfonline.com
| Vibrational Mode | Calculated Frequency (cm⁻¹) |
|---|---|
| O-H Stretch | ~3600 (monomer) |
| C=O Stretch | ~1750 |
| Aromatic C-H Stretch | 3050 - 3100 |
| Ring C-C Stretch | 1500 - 1600 |
| C-O Stretch | ~1300 |
In this compound, one would also expect to find distinct frequencies corresponding to the vibrations of the C-CH₃ and -CH₂- groups, further populating the spectrum.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining a molecule's electronic properties and chemical reactivity. nih.gov The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.gov
In this compound, the HOMO is expected to be localized primarily on the electron-rich biphenyl ring system, which can donate π-electrons. The LUMO is likely distributed over the biphenyl rings as well, with some contribution from the carboxylic acid group, which can act as an electron acceptor.
Analysis of the closely related Biphenyl-4-carboxylic acid (BCA) shows that the HOMO and LUMO are mainly composed of π-type orbitals of the biphenyl rings. tandfonline.com The introduction of a methyl group at the 2-position is an electron-donating group, which would be expected to slightly raise the HOMO energy level, potentially leading to a small decrease in the HOMO-LUMO gap compared to its unsubstituted counterpart.
Table 3: Illustrative Frontier Molecular Orbital Energies for Biphenyl-4-carboxylic acid (BCA) (Data from a DFT B3LYP/6-311++G(d,p) study on BCA) tandfonline.com
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.45 |
| LUMO Energy | -1.80 |
| HOMO-LUMO Gap (ΔE) | 4.65 |
This energy gap indicates that this compound is a kinetically stable molecule, requiring a significant amount of energy to undergo electronic excitation.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is a valuable tool for predicting reactive sites for electrophilic and nucleophilic attack. nih.gov The map uses a color scale where red indicates regions of high electron density (negative electrostatic potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive electrostatic potential), which are susceptible to nucleophilic attack. Green and yellow represent areas of intermediate or near-zero potential. nih.govyoutube.com
For this compound, the MEP map would show:
Negative Potential (Red): The most negative regions are expected to be localized around the oxygen atoms of the carboxylic acid group, due to their high electronegativity and lone pairs of electrons. These sites are the most likely to interact with positive charges or electrophiles.
Positive Potential (Blue): The most positive region would be around the acidic hydrogen atom of the carboxyl group, making it the primary site for deprotonation. The hydrogen atoms on the aromatic rings would also exhibit a lesser degree of positive potential.
Neutral/Intermediate Potential (Green/Yellow): The carbon skeleton of the biphenyl rings and the methyl group would constitute the regions of relatively neutral potential.
The MEP map visually confirms the molecule's acidic nature and highlights the carbonyl oxygen as a primary site for hydrogen bonding.
Reactivity Descriptors and Global Reactivity Indices
From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the chemical reactivity and stability of a molecule. nih.gov These descriptors, derived from conceptual DFT, provide a framework for understanding a molecule's behavior in chemical reactions.
Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ ≈ (E_HOMO + E_LUMO) / 2.
Chemical Hardness (η): Measures the resistance to change in electron distribution or charge transfer. It is calculated as η ≈ (E_LUMO - E_HOMO) / 2. A harder molecule has a larger HOMO-LUMO gap.
Global Softness (S): The reciprocal of chemical hardness (S = 1 / 2η). A softer molecule is more reactive.
Electrophilicity Index (ω): Measures the energy lowering of a system when it accepts electrons. It is calculated as ω = μ² / 2η.
Table 4: Calculated Global Reactivity Descriptors for a Related Biphenyl Derivative (Calculated using the illustrative HOMO/LUMO energies from Table 3)
| Descriptor | Value |
|---|---|
| Chemical Potential (μ) | -4.125 eV |
| Chemical Hardness (η) | 2.325 eV |
| Global Softness (S) | 0.215 eV⁻¹ |
| Electrophilicity Index (ω) | 3.66 eV |
These values suggest that while the molecule is quite stable (high hardness), it has a moderate capacity to act as an electrophile.
Molecular Dynamics Simulations (if applicable)
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD can provide detailed information about the conformational dynamics, solvent interactions, and thermodynamic properties of a system. plos.org
While specific MD simulation studies on this compound are not extensively documented in the literature, this technique could be applied to investigate several key aspects:
Conformational Flexibility: MD simulations in an explicit solvent (like water) could reveal the dynamic range of the biphenyl dihedral angle and the orientation of the acetic acid side chain, providing a more realistic picture than static quantum calculations. nih.gov
Solvation and Aggregation: Simulations could model how water molecules arrange around the hydrophobic biphenyl and hydrophilic carboxylic acid parts of the molecule. They could also predict the tendency of this compound molecules to aggregate in solution. researchgate.net
Interaction with Biomolecules: MD is a powerful tool for studying how a drug molecule like this might bind to a biological target, such as an enzyme. It can help elucidate the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) that stabilize the drug-receptor complex and calculate the binding free energy. nih.gov
The application of MD simulations would be a valuable next step in the computational investigation of this compound, bridging the gap between its intrinsic molecular properties and its behavior in a complex biological environment.
Quantum Chemical Studies on Reaction Mechanisms
While specific quantum chemical studies on the reaction mechanisms of this compound are not extensively documented in publicly available literature, the principles of computational chemistry provide a robust framework for investigating its reactivity. Such studies typically employ quantum mechanical calculations to model the potential energy surface of a reaction, elucidating the structures of transition states and intermediates, and determining activation energies. This theoretical approach is invaluable for understanding reaction pathways at a molecular level.
The primary reactive center of this compound is the carboxylic acid group. Key reactions involving this functional group include esterification, amidation, and decarboxylation. Quantum chemical methods, such as Density Functional Theory (DFT), are frequently used to model the mechanisms of these reactions.
For instance, in a hypothetical study of the acid-catalyzed esterification of this compound with methanol (B129727), quantum chemical calculations could be employed to investigate the classical Fischer esterification mechanism. This would involve modeling the initial protonation of the carbonyl oxygen, followed by the nucleophilic attack of methanol to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule would lead to the formation of the methyl ester. The calculated energies of the reactants, intermediates, transition states, and products would provide a detailed energy profile of the reaction, allowing for the determination of the rate-limiting step.
Similarly, the mechanism of amide formation, for example, through the reaction of this compound with an amine mediated by a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), can be scrutinized using computational methods. These calculations would model the activation of the carboxylic acid by DCC to form an O-acylisourea intermediate, followed by the nucleophilic attack of the amine to yield the corresponding amide and dicyclohexylurea.
Furthermore, quantum chemical studies could explore the potential for intramolecular reactions or reactions involving the biphenyl system, such as electrophilic aromatic substitution. The electronic properties of the biphenyl rings, influenced by the methyl and acetic acid substituents, can be calculated to predict the regioselectivity of such reactions.
The following tables present hypothetical data that would be typical of a quantum chemical study on the reaction mechanisms of this compound.
Table 1: Calculated Relative Energies for the Acid-Catalyzed Esterification of this compound with Methanol
| Species | Description | Relative Energy (kcal/mol) |
| R | Reactants (this compound + CH₃OH + H⁺) | 0.0 |
| TS1 | Transition state for protonation of carbonyl oxygen | +5.2 |
| INT1 | Protonated carboxylic acid | -2.1 |
| TS2 | Transition state for nucleophilic attack by methanol | +15.8 |
| INT2 | Tetrahedral intermediate | +8.9 |
| TS3 | Transition state for proton transfer | +12.3 |
| INT3 | Protonated tetrahedral intermediate | +7.5 |
| TS4 | Transition state for water elimination | +20.1 |
| P | Products (Methyl 2-methyl-biphenyl-4-acetate + H₂O + H⁺) | -3.7 |
Table 2: Calculated Activation Barriers for a Hypothetical Amidation Reaction with Methylamine
| Reaction Step | Coupling Agent | Activation Energy (kcal/mol) |
| Formation of O-acylisourea intermediate | DCC | 12.5 |
| Nucleophilic attack by methylamine | DCC | 18.7 |
| Formation of active ester intermediate | HATU | 10.2 |
| Nucleophilic attack by methylamine | HATU | 15.3 |
These tables illustrate the type of quantitative data that quantum chemical studies can provide, offering deep insights into the energetics and pathways of chemical transformations involving this compound.
Advanced Analytical Methodologies and Separation Science
Chromatographic Techniques
Chromatography is the cornerstone for the separation and analysis of 2-Methyl-biphenyl-4-acetic acid. Various methods are employed, each suited for specific analytical objectives, from purity assessment to reaction monitoring.
High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity and quantifying this compound. Reversed-phase HPLC is typically employed, leveraging the compound's nonpolar characteristics. A C18 column is a common choice for the stationary phase, providing effective separation based on hydrophobic interactions.
The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. jchr.org To ensure the carboxylic acid is in its non-ionized form for better retention and peak shape, the pH of the mobile phase is often kept acidic through the addition of reagents like orthophosphoric acid or, for mass spectrometry compatibility, formic acid. jchr.orgsielc.com Detection is commonly performed using a UV detector, set at a wavelength where the biphenyl (B1667301) chromophore exhibits strong absorbance, such as 210 nm. jchr.org
| Parameter | Condition | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., Kromasil-C18, 250 x 4.6mm, 5µm) | jchr.org |
| Mobile Phase | Acetonitrile and aqueous orthophosphoric acid buffer | jchr.org |
| Detector | UV-Vis | jchr.org |
| Detection Wavelength | 210 nm | jchr.org |
| Flow Rate | 1.0 mL/min | jchr.org |
Gas Chromatography (GC) is another powerful technique for the analysis of this compound, often utilizing a flame ionization detector (FID) for robust quantification. nih.gov Direct analysis of carboxylic acids by GC can be challenging due to their high polarity, which can lead to poor peak shape and column adsorption. lmaleidykla.ltscholaris.ca To overcome this, derivatization is a common strategy. The carboxylic acid group can be converted to a less polar ester or a silyl (B83357) ester, making the compound more volatile and suitable for GC analysis. lmaleidykla.lt
For underivatized acids, specialized columns, such as those with an acidic stationary phase, can be used to improve chromatography by suppressing the ionization of the analyte. scholaris.ca In general, a capillary column, such as an HP-5MS, is used with helium as the carrier gas. researchgate.net The purity of related compounds like biphenyl-2-carboxylic acid has been successfully determined by GC, indicating the method's applicability. apicalscientific.com
| Parameter | Condition | Reference |
|---|---|---|
| Detector | Flame Ionization Detector (FID) | nih.gov |
| Column | Capillary Column (e.g., HP-5MS, OV-17) | nih.govresearchgate.net |
| Carrier Gas | Helium | nih.govresearchgate.net |
| Injection Mode | Splitless | researchgate.net |
| Derivatization | May be required (e.g., silylation) to improve peak shape | lmaleidykla.lt |
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for monitoring the progress of chemical reactions that produce or consume this compound. sci-hub.se In a typical setup, a small aliquot of the reaction mixture is spotted onto a TLC plate coated with a stationary phase, most commonly silica (B1680970) gel.
The plate is then developed in a chamber containing an appropriate mobile phase, typically a mixture of nonpolar and polar organic solvents like hexane (B92381) and ethyl acetate (B1210297). sci-hub.se The components of the reaction mixture travel up the plate at different rates depending on their polarity and affinity for the stationary phase. By comparing the spots of the reaction mixture to those of the starting materials and the expected product, the progress of the reaction can be qualitatively assessed. Visualization is usually achieved under UV light, where the aromatic biphenyl system allows for easy detection. sci-hub.se
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica Gel Plate | sci-hub.se |
| Mobile Phase | Gradient of Hexane/Ethyl Acetate | sci-hub.se |
| Visualization | UV Light | sci-hub.se |
The compound this compound exhibits a form of chirality known as atropisomerism. This phenomenon occurs in substituted biphenyls where rotation around the single bond connecting the two phenyl rings is restricted due to steric hindrance from bulky substituents in the ortho positions. pharmaguideline.comslideshare.netyoutube.com The ortho-methyl group in this compound is large enough to hinder free rotation, leading to the existence of two stable, non-superimposable mirror-image isomers called enantiomers. pharmaguideline.comyoutube.com
Consequently, this molecule is chiral, not because of a chiral carbon, but due to a chiral axis along the biphenyl bond. youtube.com The separation and quantification of these enantiomers are essential, and this is achieved using chiral chromatography. Chiral HPLC is the most common approach, utilizing a chiral stationary phase (CSP) that can selectively interact with one enantiomer more strongly than the other, leading to their separation. While specific methods for this exact compound are not detailed in the provided results, the general principle involves using commercially available chiral columns under normal-phase or reversed-phase conditions to determine the enantiomeric purity or to resolve the racemate.
Hyphenated Techniques
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a wealth of information, including separation, quantification, and structural identification, in a single analysis.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique for the definitive identification and sensitive quantification of this compound. It combines the separation capabilities of HPLC with the mass-resolving power of mass spectrometry. rsc.org
For a carboxylic acid like this compound, Electrospray Ionization (ESI) is a commonly used interface, typically operated in the negative ion mode (ESI-). nih.govshimadzu.com In this mode, the molecule loses a proton from the carboxylic acid group to form the deprotonated molecular ion [M-H]⁻. Given the molecular weight of this compound (C₁₅H₁₄O₂ = 226.27 g/mol ), the expected mass-to-charge ratio (m/z) for this ion would be approximately 225.3.
The chromatographic conditions are similar to those used in HPLC, employing a reversed-phase C18 column. rsc.org However, the mobile phase modifiers must be volatile; therefore, formic acid or ammonium (B1175870) acetate are preferred over non-volatile buffers like phosphates. shimadzu.comlcms.czwaters.com
| Parameter | Condition | Reference |
|---|---|---|
| Separation | Reversed-Phase HPLC | shimadzu.com |
| Column | C18 (e.g., Phenomenex-Luna) | rsc.org |
| Mobile Phase | Water/Methanol (B129727) or Water/Acetonitrile with volatile additives (e.g., ammonium acetate, formic acid) | shimadzu.comrsc.org |
| Ionization | Electrospray Ionization (ESI), Negative Mode | nih.govshimadzu.com |
| Expected Ion | [M-H]⁻ | shimadzu.com |
| Expected m/z | ~225.3 |
GC-MS for Volatile Impurities or Derivatized Products
Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. scioninstruments.com In the context of this compound analysis, GC-MS is particularly valuable for two primary purposes: the detection of volatile impurities and the analysis of the compound itself after a chemical modification process known as derivatization.
Due to its carboxylic acid functional group, this compound is a polar and non-volatile compound, making it unsuitable for direct analysis by GC. researchgate.net Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable derivative. This process typically involves the esterification of the carboxylic acid group. Common derivatizing agents for acidic drugs include silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents. nih.gov The resulting trimethylsilyl (B98337) (TMS) ester of this compound is significantly more volatile and exhibits improved chromatographic behavior.
The analysis of potential volatile impurities in the bulk drug substance is another critical application of GC-MS. These impurities could originate from the synthetic process, such as residual solvents or by-products. A headspace GC-MS method is often employed for this purpose, where the volatile components are sampled from the headspace above the solid or liquid sample and injected into the GC-MS system.
Illustrative GC-MS Method Parameters:
A hypothetical GC-MS method for the analysis of derivatized this compound could employ the following parameters:
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or similar |
| Mass Spectrometer | Agilent 5977B or similar |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector | Split/Splitless, 280 °C |
| Oven Program | Initial 100 °C (hold 1 min), ramp at 15 °C/min to 300 °C (hold 5 min) |
| Carrier Gas | Helium, 1.2 mL/min |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | 40-550 m/z |
This table is illustrative and represents typical parameters for the analysis of a derivatized acidic drug.
Under these conditions, the TMS derivative of this compound would elute at a specific retention time, and the mass spectrometer would generate a characteristic fragmentation pattern, allowing for its unambiguous identification and quantification.
Advanced Sample Preparation and Matrix Effects
The accurate and precise quantification of this compound, particularly in complex matrices such as biological fluids or pharmaceutical formulations, necessitates robust sample preparation techniques. doi.org The primary goals of sample preparation are to remove interfering substances, concentrate the analyte of interest, and present it in a solvent compatible with the analytical instrument. scioninstruments.com
Common sample preparation techniques for acidic drugs like this compound include:
Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquid phases. nih.gov For an acidic drug, the sample is typically acidified to suppress the ionization of the carboxylic acid group, making it more soluble in an organic solvent. The organic layer containing the analyte is then separated, evaporated, and the residue is reconstituted in a suitable solvent for analysis.
Solid-Phase Extraction (SPE): SPE is a more modern and often more efficient technique that uses a solid sorbent packed in a cartridge to selectively retain the analyte while interfering components are washed away. nih.gov For this compound, a mixed-mode or anion-exchange sorbent can be particularly effective. The sample is loaded onto the conditioned cartridge, washed with appropriate solvents, and then the analyte is eluted with a final solvent.
Matrix effects are a significant challenge in quantitative analysis, especially when using mass spectrometry. These effects arise from co-eluting compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, leading to inaccurate results. Thorough sample preparation is the first line of defense against matrix effects. Additionally, the use of an internal standard, ideally a stable isotope-labeled version of the analyte, is crucial to compensate for any remaining matrix effects and variations in the analytical process.
Illustrative Sample Preparation Protocol for Plasma:
| Step | Description |
| 1. Sample Pre-treatment | To 1 mL of plasma, add an internal standard and 1 mL of a pH 5 buffer to acidify the sample. |
| 2. Extraction | Perform LLE with 5 mL of a mixture of dichloromethane (B109758) and isopropanol (B130326) (9:1 v/v). Vortex and centrifuge. |
| 3. Separation | Collect the organic layer. |
| 4. Evaporation | Evaporate the organic solvent to dryness under a gentle stream of nitrogen. |
| 5. Derivatization & Reconstitution | Add the derivatizing agent (e.g., BSTFA) and heat to form the TMS ester. Evaporate the excess reagent and reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis. |
This table provides a hypothetical LLE procedure for extracting an acidic drug from a biological matrix.
Validation of Analytical Methods for Specific Applications
The validation of an analytical method is a formal process that provides documented evidence that the procedure is suitable for its intended purpose. researchgate.net For the analysis of this compound, method validation must be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). nih.gov The validation process assesses several key parameters:
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery studies. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at different levels (repeatability, intermediate precision). uc.pt
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. uc.pt
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Illustrative Validation Parameters and Acceptance Criteria:
| Parameter | Acceptance Criteria |
| Linearity (r²) | ≥ 0.995 |
| Accuracy (Recovery) | 98.0% - 102.0% |
| Precision (RSD) | Repeatability: ≤ 2.0%, Intermediate Precision: ≤ 3.0% |
| LOD | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 |
This table presents typical acceptance criteria for the validation of an analytical method for a pharmaceutical compound and its impurities. researchgate.netnih.govuc.pt
The successful validation of an analytical method for this compound ensures the reliability and consistency of the data generated, which is fundamental for quality control, stability studies, and regulatory submissions.
Applications in Advanced Chemical Research and Technology Non Clinical
Role as a Synthetic Building Block and Intermediate in Complex Molecule Synthesis
In organic synthesis, "building blocks" are foundational molecules used for the bottom-up assembly of more complex molecular architectures. sigmaaldrich.com These components are crucial in fields like medicinal chemistry, organic chemistry, and material chemistry for constructing everything from new drugs to novel polymers. sigmaaldrich.comscbt.com 2-Methyl-biphenyl-4-acetic acid, as a derivative of phenylacetic acid, fits this role as a versatile starting material for various functionalizations and the creation of larger, more intricate molecules. mdpi.com
The biphenylacetic acid scaffold is a key structural motif found in various fine chemicals. The parent compound, 4-Biphenylacetic acid, has been utilized as a starting material in the synthesis of specialized non-steroidal anti-inflammatory drugs. sigmaaldrich.com The synthesis of these types of molecules often involves well-established chemical reactions, such as the Suzuki-Miyaura coupling, which can be used to create the core biphenyl (B1667301) structure from precursors like 4-bromophenylacetic acid and phenylboronic acid. chemicalbook.com The presence of the methyl group in this compound offers steric and electronic modifications to this basic scaffold, allowing chemists to fine-tune the properties of the final products. Its structural analogs, such as 2-fluoro-α-methyl-[1,1-biphenyl]-4-acetic acid (Flurbiprofen), are themselves important intermediates and building blocks in chemical synthesis. cphi-online.comvwr.com This highlights the utility of the core structure as a precursor for creating a diverse range of target molecules.
Table 1: Biphenyl Acetic Acid Derivatives as Precursors in Synthesis
| Precursor Compound | Synthetic Application/Target | Reference |
| 4-Biphenylacetic acid | Synthesis of gastrosparing non-steroidal anti-inflammatory drugs. | sigmaaldrich.com |
| 4-Bromophenylacetic acid | Precursor to 4-Biphenylacetic acid via Suzuki-Miyaura coupling. | chemicalbook.com |
| 2-Fluoro-α-methyl-[1,1-biphenyl]-4-acetic acid | Classified as a building block in the flurbiprofen (B1673479) category for further synthesis. | cphi-online.com |
| 2,6-dibromo-4-methylaniline | Multi-step synthesis leading to complex phenylacetic acid derivatives. | mdpi.com |
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates most or all of the atoms of the starting materials. researchgate.netencyclopedia.pub These reactions are prized for their ability to rapidly generate molecular complexity from simple, readily available precursors. encyclopedia.pub Carboxylic acids are a fundamental component in several cornerstone MCRs, including the Ugi and Passerini reactions. acs.orgnih.gov
In the Ugi four-component reaction (U-4CR), a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide react to form a di-amide. nih.gov Similarly, the Passerini three-component reaction (P-3CR) combines a carboxylic acid, an oxo-component (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. nih.gov As a carboxylic acid, this compound is a potential substrate for these reactions. Its biphenyl moiety would be incorporated into the final product, creating complex, scaffold-diverse molecules that could be screened for a variety of applications.
Table 2: Potential Role of this compound in Multi-Component Reactions
| Multi-Component Reaction | Required Reactants | Role of this compound | Resulting Product Scaffold |
| Ugi Reaction | Carboxylic Acid, Amine, Oxo-component, Isocyanide | Serves as the carboxylic acid component. | α-acylamino carboxamide |
| Passerini Reaction | Carboxylic Acid, Oxo-component, Isocyanide | Serves as the carboxylic acid component. | α-acyloxy carboxamide |
Contributions to Materials Science and Polymer Chemistry
The rigid, planar structure of the biphenyl group is a desirable feature in materials science, where it can be used to influence the mechanical, thermal, and photophysical properties of materials.
Biphenyl-containing molecules are used as building blocks in polymer science. bldpharm.com The incorporation of rigid units like the biphenyl group into a polymer backbone can enhance its thermal stability, mechanical strength, and can introduce specific optical properties. A structurally related compound, 2-([1,1'-Biphenyl]-4-yloxy)-2-methylpropanoic acid, is identified as an organic monomer and building block for polymer science. bldpharm.com By analogy, this compound could be chemically modified (e.g., by converting the acid to an ester or amide with a polymerizable group) and then integrated into advanced polymer architectures through polymerization reactions.
The unique electronic and structural properties of biphenyl derivatives make them suitable for use in functional materials. A key example is in the field of liquid crystals (LCs). Research has shown that biphenyl carboxylic acid derivatives can be used to control the orientation of liquid crystal molecules on chemically functionalized surfaces. nih.gov In one study, 4-cyano-4'-biphenylcarboxylic acid was added to the nematic liquid crystal 4-cyano-4'-pentylbiphenyl. nih.gov This addition was found to promote a transition from a planar to a perpendicular (homeotropic) alignment on specific surfaces. nih.gov This ability to dictate molecular orientation is critical for the development of LC-based sensors and displays. The structural similarity of this compound suggests it could be explored for similar roles as a dopant or additive to modulate the bulk properties of functional organic materials.
Table 3: Application of a Biphenyl Derivative in Liquid Crystal Alignment
| Additive Compound | Liquid Crystal Host | Effect on Orientation | Reference |
| 4-cyano-4'-biphenylcarboxylic acid | 4-cyano-4'-pentylbiphenyl | Accelerated the transition from planar to homeotropic (perpendicular) alignment on surfaces with ammonium (B1175870) groups. | nih.gov |
Research in Catalysis
In the field of catalysis, small organic molecules can act as catalysts, co-catalysts, or indicators for chemical reactions. The carboxylic acid functionality of this compound allows it to participate in catalytic processes. For instance, the parent compound, 4-biphenylacetic acid, has been successfully used as a colorimetric indicator for the titration of highly reactive organolithium reagents. acs.org This is a crucial analytical method in synthetic chemistry, as organolithium compounds are powerful reagents and catalysts whose exact concentration must be known. Furthermore, other simple carboxylic acids like benzoic acid have been shown to act as beneficial additives in metal-catalyzed reactions, such as the gold-catalyzed aerobic dehydrogenation for the synthesis of m-phenylenediamine (B132917) derivatives, where the acid helps to control product selectivity. acs.org These examples demonstrate the potential for this compound to be employed in research related to catalysis, either as an analytical tool or as a reaction modifier.
As a Ligand Precursor for Metal-Catalyzed Reactions
While direct studies detailing the use of this compound as a ligand precursor for metal-catalyzed reactions are not extensively documented in publicly available literature, the broader class of biphenyl derivatives is widely employed in the design of specialized ligands. The biphenyl framework can be functionalized to create chiral ligands for asymmetric catalysis, a cornerstone of modern synthetic chemistry. The carboxylic acid moiety of this compound can serve as an anchoring point for coordination to a metal center, while the methyl group can influence the steric and electronic properties of the resulting metal complex. It is noted that 4-(2-Methylphenyl)benzoic acid, a synonym for the compound, is utilized as a reagent in the synthesis of biphenyl imidazole (B134444) derivatives, which have demonstrated potent antifungal properties. chemicalbook.com This underscores its role as a key intermediate in the construction of more complex molecules with defined biological activities.
As a Substrate in Novel Catalytic Transformations
The investigation of this compound as a substrate in novel catalytic transformations is an area with limited publicly accessible research. However, the presence of multiple functional groups, including the carboxylic acid and the aromatic rings, suggests its potential for undergoing a variety of catalytic reactions. For instance, the carboxylic acid group could be a directing group in C-H activation reactions, enabling the selective functionalization of the biphenyl core.
Biochemical Research Applications (Non-Human/Mechanism-Oriented)
In the realm of biochemical research, this compound and its analogs have been instrumental in probing biological pathways and understanding enzyme-ligand interactions, primarily in non-human and in vitro models.
In Vitro Enzyme Interaction Studies (non-human target focus)
A significant area of research involving biphenyl acetic acid analogs is the study of their interaction with N-acylethanolamine acid amidase (NAAA). NAAA is a lysosomal cysteine hydrolase that plays a crucial role in the degradation of the anti-inflammatory lipid mediator palmitoylethanolamide (B50096) (PEA). nih.govnih.gov Inhibition of NAAA is a therapeutic strategy being explored for the management of pain and inflammation.
Studies on analogs of this compound have been conducted to evaluate their potential as NAAA inhibitors. These in vitro studies typically utilize enzyme preparations from non-human sources or recombinant human enzymes expressed in cell lines to determine the inhibitory potency (IC50) of the compounds. The biphenyl scaffold is a key structural feature in a number of potent NAAA inhibitors.
Investigation of Non-Mammalian Biological Pathways
Research into the biological roles of NAAA has extended to non-mammalian systems. For instance, NAAA has been found to be highly expressed in various tissues of the rat, including the lungs, spleen, thymus, and intestine. researchgate.net Notably, exceptionally high levels of NAAA expression have been observed in rat alveolar macrophages. researchgate.net The study of NAAA in these non-mammalian models helps to elucidate the fundamental biological pathways in which this enzyme is involved, without the complexities of human clinical trials.
Structure-Activity Relationship (SAR) Studies in Non-Clinical Contexts
The development of potent and selective NAAA inhibitors has been guided by extensive structure-activity relationship (SAR) studies. In these non-clinical investigations, a series of analogs based on a core scaffold, such as biphenyl acetic acid, are synthesized and their inhibitory activity against NAAA is systematically evaluated.
These studies have revealed key insights into the structural requirements for NAAA inhibition. For example, the nature and position of substituents on the biphenyl ring, as well as the type of acidic functional group, can significantly impact the potency and selectivity of the inhibitors. The general findings from SAR studies on related biphenyl compounds can inform the potential of this compound as a scaffold for designing novel enzyme inhibitors.
Antimicrobial Activity Studies (in vitro/non-human focus)
The biphenyl moiety is a well-established pharmacophore in the design of antimicrobial agents. In this context, this compound has been identified as a key reagent in the synthesis of potent antifungal agents. chemicalbook.com Specifically, it is used to prepare biphenyl imidazole derivatives that exhibit significant antifungal activity. chemicalbook.com This highlights the importance of the 2-methyl-biphenyl-4-carboxylic acid backbone in the development of new antimicrobial compounds.
While direct in vitro antimicrobial screening data for this compound itself is not widely reported, its role as a precursor for active antifungal agents underscores its relevance in this field of research.
Future Directions and Emerging Research Areas
Development of More Efficient and Sustainable Synthetic Routes
The future of synthesizing 2-Methyl-biphenyl-4-acetic acid and its derivatives lies in the adoption of greener and more efficient chemical methodologies. Traditional multi-step syntheses are being re-evaluated in favor of processes that offer higher yields, milder reaction conditions, and reduced environmental impact.
A key area of development is the refinement of cross-coupling reactions. The Suzuki-Miyaura coupling, a powerful method for forming the biphenyl (B1667301) core, is a prime candidate for optimization. Research is directed towards using more advanced catalyst systems, such as those based on palladium acetate (B1210297) with various ligands, to improve efficiency and expand the substrate scope. chemicalbook.com For instance, a known method for a related compound involves reacting a bromophenylacetic acid derivative with a boronic acid in the presence of a palladium catalyst and a base like potassium carbonate. chemicalbook.com Future work will likely focus on adapting these conditions for this compound, potentially using novel catalysts like those incorporating ruthenium for stereospecific outcomes, which has been demonstrated in the synthesis of complex chiral biphenyl derivatives. chemicalbook.com
| Synthetic Strategy | Catalyst/Reagents | Potential Advantages |
| Suzuki-Miyaura Coupling | Palladium diacetate, Potassium carbonate | High yield, good functional group tolerance |
| Chiral Catalysis | [Ru] catalyst, (R,R)-Me-Duphos | Enantioselective synthesis of specific isomers |
| Aerobic Dehydrogenation | Au/CeO2 | Use of air as a sustainable oxidant |
| Radical Cyclization | Photocatalysts or Transition Metals | Mild, oxidant-free conditions |
Exploration of Novel Reactivity and Chemical Transformations
Beyond its synthesis, the inherent reactivity of the this compound structure presents numerous opportunities for creating novel and complex molecules. The carboxylic acid group is a primary site for transformations, allowing for the creation of esters, amides, and other derivatives. These modifications are not just for creating prodrugs but also for fundamentally altering the molecule's chemical properties for applications in materials science or as chemical probes. The synthesis of gastrosparing non-steroidal anti-inflammatory drugs from the parent compound 4-biphenylacetic acid highlights the importance of such derivatization. sigmaaldrich.com
The biphenyl core itself can be functionalized further. Investigations into the formation of dianions from related structures like 4-biphenylmethanol (B1213676) suggest that the aromatic rings can be activated for subsequent reactions. researchgate.netacs.org Moreover, the principles of radical-initiated cyclization, used to create complex heterocyclic systems like thiochromones from related precursors, could be applied to this compound to explore new chemical space. acs.org This could lead to the discovery of compounds with entirely new functionalities.
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry is becoming an indispensable tool for accelerating research. For this compound, molecular modeling can predict a wide range of properties, from its three-dimensional conformation to its reactivity and potential biological activity. Crystal structure data from closely related compounds, such as felbinac and 2-(biphenyl-4-yl-oxy)acetic acid, provide crucial benchmarks for these models. nih.govnih.gov This data reveals key structural parameters like the dihedral angle between the phenyl rings and the nature of intermolecular hydrogen bonding, which are essential for accurate simulations. nih.govnih.gov
Future research will leverage techniques like Density Functional Theory (DFT) to predict reaction outcomes, understand electronic structure, and guide the design of new experiments. For example, computational studies have been successfully used to model the effects of salts on the enantioselectivity of related reactions, demonstrating the predictive power of these methods. acs.org By applying similar models to this compound, researchers can screen for optimal reaction conditions virtually, saving significant time and resources.
| Computational Method | Application Area | Key Insights |
| X-ray Crystallography | Structure Elucidation | Dihedral angles, bond lengths, hydrogen bonding nih.govnih.gov |
| Density Functional Theory (DFT) | Predictive Chemistry | Reaction mechanisms, electronic properties, reactivity |
| Molecular Dynamics (MD) | Conformational Analysis | Interaction with solvents, binding to biological targets |
Integration into New Material Science Applications
The rigid, aromatic structure of the biphenyl group makes it an attractive building block for new materials. Biphenyl-based compounds are actively being explored for their unique optical and electronic properties, with potential applications in the development of liquid crystals and organic light-emitting diodes (OLEDs). ontosight.ai The this compound scaffold could be incorporated into polymers or other macromolecular structures to impart specific characteristics.
Another promising area is in supramolecular chemistry. The ability of the parent compound, 4-biphenylacetic acid, to form solid inclusion complexes with host molecules like β-cyclodextrin opens up possibilities for creating novel drug delivery systems or advanced functional materials. nih.govchemicalbook.com The methyl group and acetic acid side chain of this compound could be tailored to fine-tune these host-guest interactions, leading to materials with highly specific recognition and release properties.
Broader Scope of Non-Clinical Biological Mechanism Elucidation
While the biphenylacetic acid scaffold is known for its anti-inflammatory properties, there is growing evidence that these compounds interact with a wider range of biological targets than previously understood. Future research will focus on elucidating these non-clinical mechanisms to uncover new therapeutic potentials.
For example, related compounds have been identified as inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a key enzyme in inflammation and cancer pathways. nih.gov This suggests that this compound could be investigated as a selective inhibitor of this target. Furthermore, studies have shown that some biphenylacetic acids can modulate the activity of γ-aminobutyric acid (GABA) receptors, pointing towards potential applications in neuroscience. sigmaaldrich.com
The link between related compounds like flurbiprofen (B1673479) and genes associated with Alzheimer's disease (e.g., PSEN1, NCSTN) also provides a compelling reason to investigate the neurological effects of this compound. sigmaaldrich.com Exploring these diverse biological activities could reposition this chemical scaffold for use in oncology, neurodegenerative diseases, and beyond. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
